molecular formula C7H10N2O4 B1366438 (R)-Ethyl 3-amino-2,5-dioxopyrrolidine-3-carboxylate CAS No. 159213-18-0

(R)-Ethyl 3-amino-2,5-dioxopyrrolidine-3-carboxylate

Cat. No.: B1366438
CAS No.: 159213-18-0
M. Wt: 186.17 g/mol
InChI Key: PJMURKYAHVPDLH-SSDOTTSWSA-N
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Description

(R)-Ethyl 3-amino-2,5-dioxopyrrolidine-3-carboxylate is a useful research compound. Its molecular formula is C7H10N2O4 and its molecular weight is 186.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl (3R)-3-amino-2,5-dioxopyrrolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O4/c1-2-13-6(12)7(8)3-4(10)9-5(7)11/h2-3,8H2,1H3,(H,9,10,11)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJMURKYAHVPDLH-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC(=O)NC1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@]1(CC(=O)NC1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10443368
Record name (2R)-2-amino-2-ethoxycarbonylsuccinimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10443368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159213-18-0
Record name (2R)-2-amino-2-ethoxycarbonylsuccinimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10443368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of the compound of Example 1 (496 mg) in acetic acid (15 ml) was added platinum oxide (102 mg). This mixture was stirred vigorously at 50° C. under hydrogen (atmospheric pressure) for 6 hours. During this reaction, to remove carbon dioxide generated with the progress of the reaction, the gas in the reactor was replaced with hydrogen gas several times. The reaction mixture was filtered through a Celite pad and then the Celite was washed with a small amount of acetic acid. The filtrate combined with the washers was concentrated and to the resulting residue was added toluene to remove azeotropically the residual acetic acid and then the mixture was concentrated again. To the residue was added ethyl acetate and the insoluble material was filtered off, and then the ethyl acetate solution was concentrated to give a crude product which was then purified by a flash column chromatography (chloroform:methanol=30:1) to give the desired product (126 mg, 64%) as crystal. 1H NMR (CDCl3) data of this product were consistent with those of an optical active substance described in J. Med. Chem., 1998, 41, p. 4118 to 4129.
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102 mg
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64%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-Ethyl 3-amino-2,5-dioxopyrrolidine-3-carboxylate
Reactant of Route 2
(R)-Ethyl 3-amino-2,5-dioxopyrrolidine-3-carboxylate
Reactant of Route 3
(R)-Ethyl 3-amino-2,5-dioxopyrrolidine-3-carboxylate
Reactant of Route 4
(R)-Ethyl 3-amino-2,5-dioxopyrrolidine-3-carboxylate
Reactant of Route 5
(R)-Ethyl 3-amino-2,5-dioxopyrrolidine-3-carboxylate
Reactant of Route 6
(R)-Ethyl 3-amino-2,5-dioxopyrrolidine-3-carboxylate

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